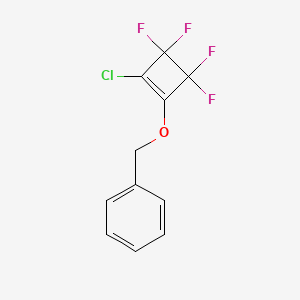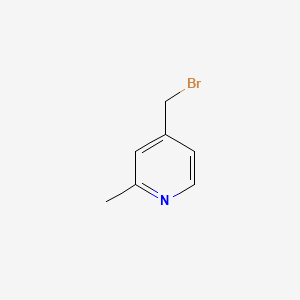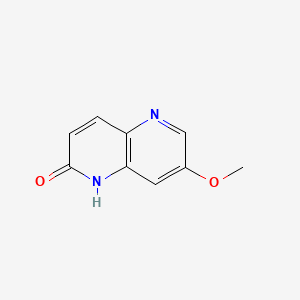
7-甲氧基-1,5-萘啶-2(1H)-酮
描述
7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMG-232 and has been studied extensively for its anti-cancer properties.
科学研究应用
抗病毒活性:Boros等人(2009年)的研究发现,7-甲氧基-1,5-萘啶-2(1H)-酮衍生物,特别是7-苄基-4-羟基-1,5-萘啶-2(1H)-酮,显示出强大的抗病毒活性,特别是对HIV。这些化合物在酶抑制和细胞实验中表现出有效性,展示了在HIV整合酶链转移实验中低纳摩尔IC50值(Boros et al., 2009)。
规模化合成:Abele等人(2014年)对氟代萘啶的合成进行了研究,包括7-氟-2-甲氧基-1,5-萘啶,强调引入氟原子对大规模生产的重要性。该研究探讨了各种合成途径,突出了使用氟气进行选择性氟化的效率(Abele等人,2014)。
癌症研究:Wang等人(2013年)研究了1,6-萘啶基团作为c-Met激酶抑制剂的潜力,这是癌症治疗中的一个靶点。他们发现1H-咪唑并[4,5-h][1,6]萘啶-2(3H)-酮衍生物对c-Met激酶表现出强大的抑制活性,为潜在的癌症治疗提供了见解(Wang et al., 2013)。
甲氧化研究:Zjawiony等人(1997年)对sampangine体系中的甲氧化进行了研究,其中包括7H-萘[1,2,3-i,j][2,7]萘啶-7-酮结构。他们的研究提供了关于该体系中亲核取代的区域选择性的见解,有助于理解涉及萘啶-7-酮衍生物的化学反应(Zjawiony et al., 1997)。
化学传感:Dai等人(2018年)开发了一种用于检测Cu(II)离子的新型吖啶基传感器,使用了苯并[b][1,5]萘啶的衍生物。这项研究突出了萘啶衍生物在化学传感领域的应用,特别是用于金属离子检测(Dai et al., 2018)。
抗肿瘤活性:Tian等人(2014年)合成了苯并[b]色诺[6,5-g][1,8]萘啶-7-酮类似物,展示了显著的体外和体内抗肿瘤活性。这项研究表明萘啶-7-酮衍生物作为有效的抗肿瘤药物的潜力(Tian et al., 2014)。
肺癌研究:Thilagam和Rajendran(2015年)研究了9-甲氧基苯并[b][1,8]萘啶-2(1H)-酮对肺癌的抗癌性质。该化合物对负责肺癌的蛋白质显示出强烈的结合,表明在体外和体内分析中对肺癌具有显著的抗性质(Thilagam & Rajendran, 2015)。
异aaptamine的合成:Walz和Sundberg(2000年)报道了异aaptamine的合成,这是从海绵中分离出的一种PKC抑制剂,包括苯并[de][1,6]萘啶-9-醇结构。这项研究提供了一种合成与异aaptamine结构相似的化合物的方法,有助于药理学研究(Walz & Sundberg, 2000)。
属性
IUPAC Name |
7-methoxy-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILCZQUUQHSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727991 | |
| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,5-naphthyridin-2(1H)-one | |
CAS RN |
959615-59-9 | |
| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

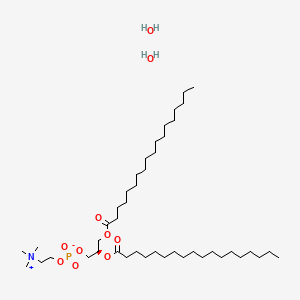
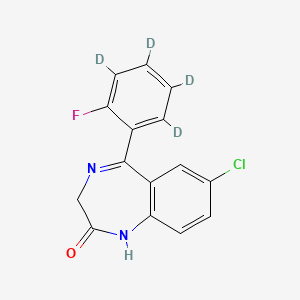
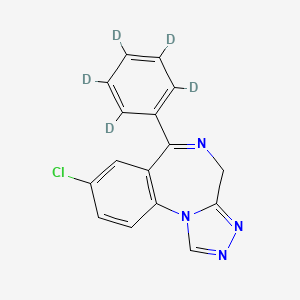
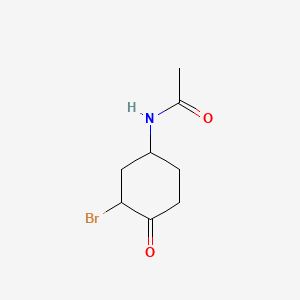
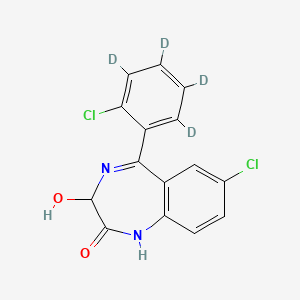
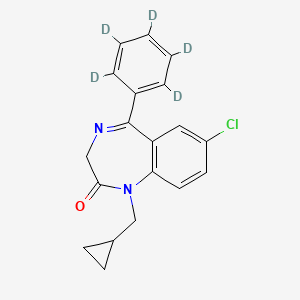
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
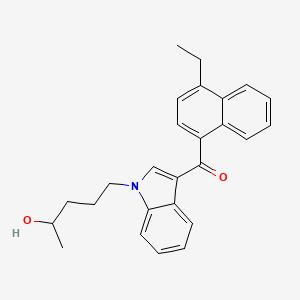
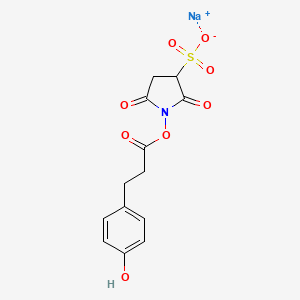
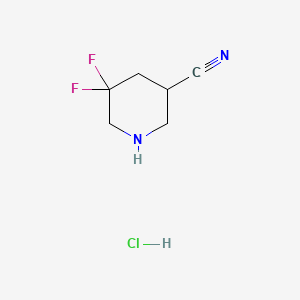
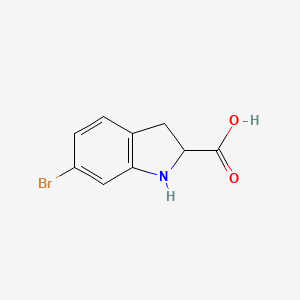
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)
